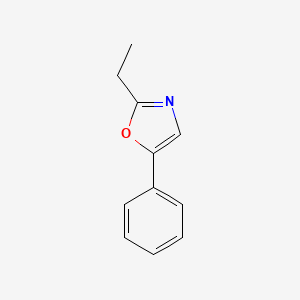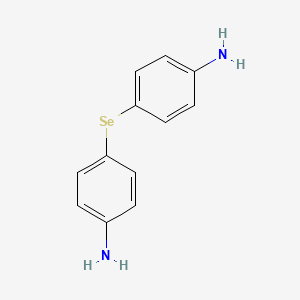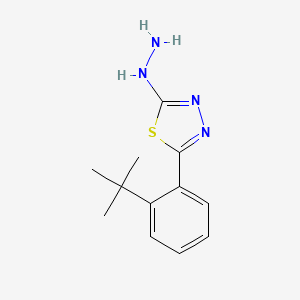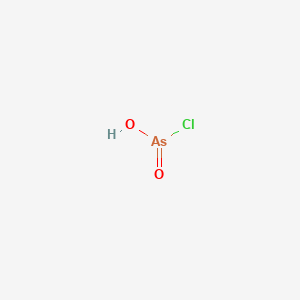
2-Methoxy-2H-1-benzopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-2H-1-benzopyran, also known as 7-methoxycoumarin, is a derivative of coumarin. This compound is characterized by its benzopyran structure, which consists of a benzene ring fused to a pyran ring. It is known for its diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-2H-1-benzopyran typically involves the condensation of 2-hydroxybenzaldehyde with methoxyacetic acid in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions, followed by cyclization to form the benzopyran ring .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxy-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine, chlorine, and nitrating agents are used for electrophilic substitution
Major Products:
Oxidation: Quinones and hydroxy derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated and nitrated derivatives
Aplicaciones Científicas De Investigación
2-Methoxy-2H-1-benzopyran has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, anti-inflammatory, and antioxidant activities.
Medicine: Investigated for its potential use in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of photochromic devices, optical switches, and sensors .
Mecanismo De Acción
The biological activity of 2-Methoxy-2H-1-benzopyran is primarily attributed to its ability to interact with various molecular targets and pathways. It can modulate the activity of enzymes, receptors, and ion channels, leading to its diverse pharmacological effects. For example, it has been shown to influence calcium channels, which play a crucial role in muscle contraction and neurotransmission .
Comparación Con Compuestos Similares
Coumarin: The parent compound of 2-Methoxy-2H-1-benzopyran, known for its anticoagulant properties.
7-Hydroxycoumarin: Another derivative with significant biological activities.
4-Methylumbelliferone: Used in the study of hyaluronan synthesis and as a fluorescent probe .
Uniqueness: this compound stands out due to its unique methoxy group at the 7-position, which enhances its biological activity and makes it a valuable compound for various applications .
Propiedades
Número CAS |
66898-47-3 |
|---|---|
Fórmula molecular |
C10H10O2 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
2-methoxy-2H-chromene |
InChI |
InChI=1S/C10H10O2/c1-11-10-7-6-8-4-2-3-5-9(8)12-10/h2-7,10H,1H3 |
Clave InChI |
OXIQQYRDJZVBRL-UHFFFAOYSA-N |
SMILES canónico |
COC1C=CC2=CC=CC=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-di-tert-butyl-4-[(1E)-N-hydroxyethanimidoyl]phenol](/img/structure/B14480241.png)
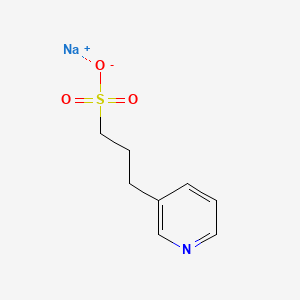
![4,7,8,9-Tetrahydro-5H-thieno[3,2-d]thiocine](/img/structure/B14480246.png)
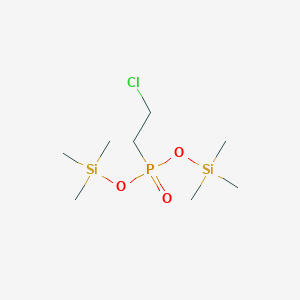
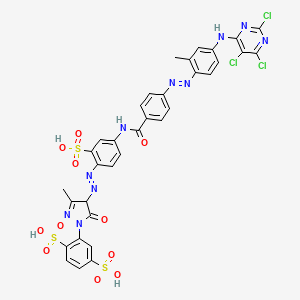
![9,9'-Spirobi[9H-fluorene]-2,2'-dicarbonitrile](/img/structure/B14480284.png)


![benzyl N-[3-[[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]amino]-3-oxopropyl]carbamate](/img/structure/B14480307.png)
